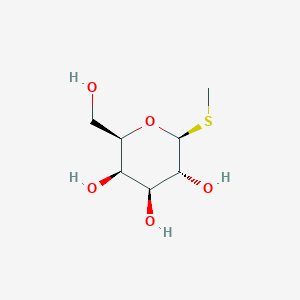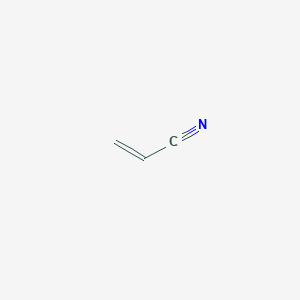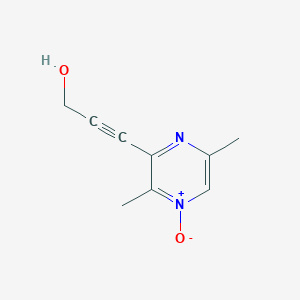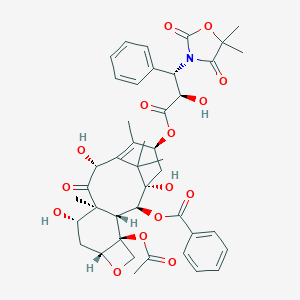
2-Ethyl-6-isopropyl-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-isopropyl-4-methylpyridine (EIMP) is a chemical compound that belongs to the family of pyridines. It is a colorless liquid with a strong odor. EIMP has been widely used in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-isopropyl-4-methylpyridine is not fully understood. However, it is believed that 2-Ethyl-6-isopropyl-4-methylpyridine can interact with proteins and enzymes in cells. This interaction can lead to changes in the structure and function of these proteins and enzymes, which can affect cellular processes such as metabolism and signaling.
Biochemical and Physiological Effects:
2-Ethyl-6-isopropyl-4-methylpyridine has been shown to have a variety of biochemical and physiological effects. For example, 2-Ethyl-6-isopropyl-4-methylpyridine has been shown to inhibit the growth of certain bacteria such as Staphylococcus aureus. 2-Ethyl-6-isopropyl-4-methylpyridine has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Ethyl-6-isopropyl-4-methylpyridine in lab experiments is its unique chemical properties. 2-Ethyl-6-isopropyl-4-methylpyridine can form stable complexes with metal ions, which can be used in a variety of applications. However, one limitation of using 2-Ethyl-6-isopropyl-4-methylpyridine is its strong odor, which can be unpleasant and potentially hazardous.
Future Directions
There are many future directions for research on 2-Ethyl-6-isopropyl-4-methylpyridine. One direction is to explore the potential of 2-Ethyl-6-isopropyl-4-methylpyridine as a therapeutic agent. 2-Ethyl-6-isopropyl-4-methylpyridine has been shown to have antimicrobial and antioxidant properties, which could make it a potential candidate for the treatment of infectious diseases and oxidative stress-related disorders. Another direction is to explore the potential of 2-Ethyl-6-isopropyl-4-methylpyridine as a catalyst for organic synthesis. 2-Ethyl-6-isopropyl-4-methylpyridine has been shown to form stable complexes with metal ions, which could make it a potential candidate for catalytic reactions. Overall, 2-Ethyl-6-isopropyl-4-methylpyridine is a promising compound with many potential applications in scientific research.
Synthesis Methods
2-Ethyl-6-isopropyl-4-methylpyridine can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,6-dimethylpyridine with isopropyl chloride and ethyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate. The resulting product is then purified using distillation.
Scientific Research Applications
2-Ethyl-6-isopropyl-4-methylpyridine has been used in a variety of scientific research applications. One of the most common applications is as a ligand for metal ions. 2-Ethyl-6-isopropyl-4-methylpyridine can form stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been used in catalysis, organic synthesis, and material science.
properties
CAS RN |
109749-62-4 |
|---|---|
Product Name |
2-Ethyl-6-isopropyl-4-methylpyridine |
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-ethyl-4-methyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-6-9(4)7-11(12-10)8(2)3/h6-8H,5H2,1-4H3 |
InChI Key |
LFUCQPNRVFJZCY-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CC(=C1)C)C(C)C |
Canonical SMILES |
CCC1=NC(=CC(=C1)C)C(C)C |
synonyms |
Pyridine, 2-ethyl-4-methyl-6-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)

![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)